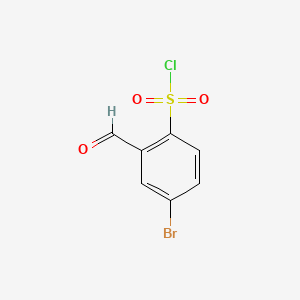

4-Bromo-2-formylbenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 4-Bromo-2-formylbenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-formylbenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C7H4BrClO3S |

|---|---|

Poids moléculaire |

283.53 g/mol |

Nom IUPAC |

4-bromo-2-formylbenzenesulfonyl chloride |

InChI |

InChI=1S/C7H4BrClO3S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-4H |

Clé InChI |

LIFHBEUNFDHOJJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Br)C=O)S(=O)(=O)Cl |

Origine du produit |

United States |

4-Bromo-2-formylbenzene-1-sulfonyl chloride chemical structure and SMILES

Technical Monograph: 4-Bromo-2-formylbenzene-1-sulfonyl chloride

Executive Summary This technical guide profiles 4-Bromo-2-formylbenzene-1-sulfonyl chloride , a high-value tri-functionalized scaffold utilized in advanced medicinal chemistry. Characterized by an electrophilic sulfonyl chloride, a reactive ortho-formyl group, and a halogen handle (bromine), this molecule serves as a critical "linchpin" intermediate. Its unique ortho substitution pattern (CHO/SO₂Cl) makes it a prime precursor for 1,2-benzisothiazole-1,1-dioxides (saccharin analogs) and complex sultams, while the bromine atom enables downstream diversification via palladium-catalyzed cross-coupling.

Part 1: Structural Identity & Chemoinformatics

The following data establishes the precise chemical identity of the target molecule. Researchers should use the isomeric SMILES for accurate database querying and docking simulations.

| Parameter | Technical Specification |

| IUPAC Name | 4-Bromo-2-formylbenzene-1-sulfonyl chloride |

| Common Name | 2-Formyl-4-bromobenzenesulfonyl chloride |

| Molecular Formula | C₇H₄BrClO₃S |

| Molecular Weight | 283.53 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Br)C=O)S(=O)(=O)Cl |

| Isomeric SMILES | O=Cc1cc(Br)ccc1S(=O)(=O)Cl |

| InChI Key | LIFHBEUNFDHOJJ-UHFFFAOYSA-N |

| CAS Registry Number | Not widely listed; Custom synthesis typically required.[1][2] |

| Physical State (Pred.) | Pale yellow crystalline solid |

| Melting Point (Pred.) | 78°C – 84°C (Based on chloro-analogs) |

Part 2: Synthetic Logic & Retrosynthesis

The Challenge: Direct chlorosulfonation of 4-bromobenzaldehyde is chemically hazardous. The aggressive conditions (ClSO₃H, Δ) required to install the sulfonyl group often lead to oxidation of the aldehyde to a carboxylic acid or result in meta-substitution relative to the electron-withdrawing aldehyde group.

The Solution: The Bisulfite Adduct Strategy . This protocol protects the aldehyde in situ as a water-soluble bisulfite adduct, which then undergoes oxidative chlorination. This method preserves the oxidation state of the aldehyde while installing the sulfonyl chloride.

DOT Diagram: Retrosynthetic Pathway

Figure 1: The Bisulfite Adduct Strategy avoids aldehyde oxidation by leveraging transient protection.

Part 3: Reactivity Profile & Mechanism

This molecule is a "Chemical Chameleon," offering three distinct reactivity vectors. Understanding the hierarchy of reactivity is crucial for designing selective transformations.

-

Vector A (Sulfonyl Chloride): The most electrophilic site. Reacts rapidly with amines, alcohols, and thiols.

-

Vector B (Aldehyde): Moderately electrophilic. Susceptible to reductive amination, Wittig olefination, or cyclization.

-

Vector C (Aryl Bromide): Inert to nucleophiles but active in Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Critical Interaction: The ortho relationship between Vector A and Vector B allows for Auto-Cyclization . Upon reaction with primary amines, the resulting sulfonamide nitrogen can attack the aldehyde, forming a cyclic sultam or benzisothiazole derivative.

DOT Diagram: The Reactivity Hierarchy

Figure 2: Divergent synthesis pathways based on reagent selection. The red path highlights the scaffold's tendency to cyclize.

Part 4: Experimental Protocol (Synthesis & Handling)

Safety Warning: This compound is a lachrymator and corrosive. All operations must be performed in a fume hood.

Protocol: Synthesis via Diazotization-Chlorosulfonation (Alternative Route)

Note: While the bisulfite route is elegant, the Sandmeyer-type reaction is often more robust for halogenated aromatics if the aniline precursor is available.

Reagents:

-

2-Amino-5-bromobenzaldehyde (Precursor)

-

NaNO₂ (Sodium Nitrite)

-

SO₂ (Sulfur Dioxide gas)

-

CuCl₂ (Copper(II) chloride catalyst)[3]

-

Glacial Acetic Acid / HCl[3]

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2-amino-5-bromobenzaldehyde (10 mmol) in a mixture of glacial acetic acid (15 mL) and concentrated HCl (5 mL).

-

Cool the solution to -5°C using an ice/salt bath.

-

Add aqueous NaNO₂ (1.2 equiv) dropwise, maintaining temperature < 0°C. Stir for 30 mins to form the diazonium salt.

-

-

Sulfonyl Chloride Formation (Meerwein Reaction):

-

In a separate vessel, saturate glacial acetic acid (20 mL) with SO₂ gas until the weight increases by ~5g.

-

Add CuCl₂ (0.5 mmol) to the SO₂ solution.

-

Slowly pour the cold diazonium mixture into the stirred SO₂/CuCl₂ solution. Caution: Vigorous nitrogen evolution will occur.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Workup & Isolation:

-

Pour the reaction mixture into crushed ice (100g).

-

The product, 4-bromo-2-formylbenzene-1-sulfonyl chloride , will precipitate as a pale solid.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash the organic phase with cold water (2x) and brine (1x).

-

Dry over anhydrous MgSO₄ and concentrate in vacuo at < 40°C (to prevent thermal decomposition).

-

-

Validation:

-

TLC: 20% EtOAc in Hexanes (Product R_f ~ 0.6).

-

NMR Check: Look for the aldehyde proton (~10.5 ppm, s) and the aromatic pattern (1,2,4-substitution).

-

Part 5: References

-

PubChem. (n.d.). 4-Bromo-2-formylbenzene-1-sulfonyl chloride (Compound).[2] National Library of Medicine. Retrieved from [Link]

-

Ge, Z., et al. (2005). Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives. Helvetica Chimica Acta.[4][5] (Methodology adapted for ortho-isomers). Retrieved from [Link]

-

Organic Syntheses. (1981). Preparation of Sulfonyl Chlorides via Diazotization. Org. Synth. Coll. Vol. 10. (General protocol grounding). Retrieved from [Link]

Sources

- 1. CAS:98-58-8 | 4-Bromo benzenesulfonyl Chloride » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 2. PubChemLite - 4-bromo-2-formylbenzene-1-sulfonyl chloride (C7H4BrClO3S) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Precision Scaffolding: Tris-Functionalized Benzene Building Blocks for Medicinal Chemistry

The Geometry of Diversity: Strategic Scaffold Selection

In modern medicinal chemistry, the benzene ring is far more than a hydrophobic spacer; it is a programmable hub. The ability to independently functionalize three positions on a benzene core allows for the precise vectorization of pharmacophores, a critical requirement for Fragment-Based Drug Discovery (FBDD) and the design of heterobifunctional degraders (PROTACs).

Unlike aliphatic scaffolds, the benzene core offers rigid, defined bond angles that project substituents into specific quadrants of chemical space. The choice of regioisomer dictates the spatial relationship between these vectors:

-

1,3,5-Substitution (Radial): Provides a

separation between vectors, ideal for multivalent ligands or "hub" connectors in dendrimers and PROTACs where steric clash between arms must be minimized. -

1,2,4-Substitution (Linear/Bent): Offers a mix of ortho, meta, and para relationships, frequently used to mimic the turn motifs in kinase inhibitors or to create "linear" PROTAC linkers with a solubilizing appendage.

-

1,2,3-Substitution (Crowded): High steric density; often utilized to force non-planar conformations in adjacent aryl rings via atropisomerism.

Decision Matrix: Selecting the Isomer

The following decision logic helps medicinal chemists select the appropriate core based on the target binding pocket and physicochemical requirements.

Caption: Decision matrix for selecting benzene regioisomers based on pharmacophore vector requirements.

The Art of Orthogonality: Chemoselective Functionalization[1]

The synthesis of tris-functionalized benzenes relies on orthogonality —the ability to react one functional group while leaving others intact. The most robust method for achieving this is the Iterative Cross-Coupling strategy using mixed-halogenated scaffolds.

The Reactivity Ladder

Transition metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) generally follow a strict order of oxidative addition rates to Palladium(0) species. This intrinsic kinetic hierarchy allows for sequential functionalization without the need for protecting groups.

Reactivity Order (Fastest to Slowest):

-

Iodide (-I) : Rapid oxidative addition; reacts at room temperature or mild heating.

-

Triflate (-OTf) : Highly reactive, comparable to bromide but often tunable via ligand choice.

-

Bromide (-Br) : Standard reactivity; requires elevated temperatures (60-80°C) if iodide is absent.

-

Chloride (-Cl) : Inert under standard Pd-conditions; requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos, RuPhos) and high temperatures to activate.

Data Summary: Halogen Reactivity in Pd-Catalyzed Coupling[2]

| Leaving Group | Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition | Typical Conditions (Suzuki) |

| Iodine (-I) | ~65 | Fast ( | Pd(PPh |

| Bromide (-Br) | ~81 | Medium ( | Pd(dppf)Cl |

| Chlorine (-Cl) | ~96 | Slow ( | Pd |

Experimental Protocol: Iterative Synthesis of a 1,3,5-Tris-Aryl Benzene

Objective: Synthesize a 1,3,5-trisubstituted benzene core with three distinct aryl groups using 1-bromo-3-chloro-5-iodobenzene as the starting scaffold.

Starting Material: 1-Bromo-3-chloro-5-iodobenzene (Commercially available or synthesized via iodination of 1-bromo-3-chlorobenzene).

Step 1: Site-Selective Coupling at C-I (Position 1)

Rationale: The C-I bond is the weakest and undergoes oxidative addition most readily. We use a mild catalyst system to prevent reaction at the C-Br or C-Cl sites.

-

Reagents: Scaffold (1.0 eq), Aryl-Boronic Acid A (1.1 eq), Pd(PPh

) -

Solvent: DME/Water (4:1) degassed.

-

Conditions: Stir at Room Temperature for 4-12 hours under N

. -

Workup: Dilute with EtOAc, wash with brine, dry over MgSO

. Purify via flash chromatography. -

Checkpoint:

H NMR should show loss of the specific signals associated with the C-I position and retention of C-Br/C-Cl patterns.

Step 2: Site-Selective Coupling at C-Br (Position 3)

Rationale: With the Iodine replaced, the Bromine is now the most reactive site. We increase the temperature to activate the C-Br bond. The C-Cl bond remains inert under these conditions.

-

Reagents: Intermediate 1 (1.0 eq), Aryl-Boronic Acid B (1.2 eq), Pd(dppf)Cl

(5 mol%), K -

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: Heat to 80°C for 16 hours.

-

Workup: Standard aqueous extraction and silica purification.

Step 3: Activation of C-Cl (Position 5)

Rationale: The final Chlorine is unreactive towards standard catalysts. We must employ a specialized electron-rich phosphine ligand to facilitate oxidative addition into the strong C-Cl bond.

-

Reagents: Intermediate 2 (1.0 eq), Aryl-Boronic Acid C (1.5 eq), Pd

(dba) -

Solvent: Toluene/Water (10:1) or n-Butanol.

-

Conditions: Heat to 100-110°C (reflux) for 24 hours.

-

Workup: Filter through Celite, concentrate, and purify via HPLC or prep-TLC.

Workflow Visualization

Caption: Iterative Pd-catalyzed cross-coupling workflow exploiting halogen reactivity differences (I > Br > Cl).

Application: Benzene as a PROTAC Linker Hub[3][4]

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a Protein of Interest (POI) ligand.[1][]

While linear alkyl chains are common, they often suffer from poor solubility and metabolic instability. Tris-functionalized benzene rings serve as superior "Linker Hubs" because they allow for the attachment of a third component—a Solubility Enhancing Group (e.g., a short PEG chain, a piperazine, or a polar heterocycle)—orthogonal to the two warheads.

Design Strategy:

-

Position 1: Attachment to E3 Ligase Ligand (via stable amide or ether linkage).

-

Position 3: Attachment to POI Ligand (via "Click" chemistry handle, e.g., alkyne).

-

Position 5: Attachment of Solubilizing Group (to modulate LogP and TPSA).

This "branched" linker strategy has been shown to improve the physicochemical properties of degraders and can stabilize the ternary complex through

References

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. Link

-

Palani, V., Perea, M. A., & Sarpong, R. (2022).[4] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Link

-

Fairlamb, I. J. S. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link

-

Lange, H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Link

Sources

Synthesis of sulfonamides using 4-Bromo-2-formylbenzene-1-sulfonyl chloride

Executive Summary

This guide details the synthetic utility of 4-Bromo-2-formylbenzene-1-sulfonyl chloride (BFSC) .[1] Unlike standard sulfonyl chlorides, BFSC is a "linchpin" reagent possessing two electrophilic sites: a hard sulfonyl chloride and a softer ortho-formyl group.[1] While ostensibly used for sulfonamide synthesis, the ortho-formyl group dictates a strong thermodynamic preference for intramolecular cyclization, yielding 3-hydroxy-2,3-dihydro-1,2-benzisothiazole 1,1-dioxides (cyclic hemiaminals) or 1,2-benzisothiazole 1,1-dioxides (sultams).

This protocol provides a controlled workflow to access both the "masked" cyclic sulfonamides and the dehydrated sultam scaffolds, utilizing the bromine substituent for downstream diversity via palladium-catalyzed cross-coupling.[1]

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | 4-Bromo-2-formylbenzene-1-sulfonyl chloride |

| Molecular Weight | 283.53 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Storage | 2–8°C, under Argon (Moisture Sensitive) |

| Primary Reactivity | Nucleophilic substitution at |

| Secondary Reactivity | Nucleophilic addition at |

| Tertiary Reactivity | Oxidative addition at |

Mechanistic Insight: The Ortho-Effect

The reaction of BFSC with primary amines is not a simple sulfonylation.[1] The proximity of the aldehyde group facilitates an immediate intramolecular attack by the newly formed sulfonamide nitrogen onto the carbonyl carbon.[1]

-

Kinetic Product: Open-chain sulfonamide (rarely isolated).[1]

-

Thermodynamic Product: Cyclic hemiaminal (3-hydroxy sultam).[1]

-

Dehydrated Product: Cyclic imine (Sultam/Saccharin analog).[1]

Figure 1: The reaction cascade from BFSC to cyclic sultam scaffolds. The open-chain sulfonamide is a transient intermediate that rapidly equilibrates to the cyclic hemiaminal.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Substituted-3-hydroxy-1,2-benzisothiazole 1,1-dioxides

Target: The stable cyclic hemiaminal form.

Reagents:

-

4-Bromo-2-formylbenzene-1-sulfonyl chloride (1.0 equiv)[1]

-

Primary Amine (

) (1.1 equiv) -

Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Dissolve the amine (1.1 equiv) and pyridine (2.0 equiv) in anhydrous DCM (0.2 M concentration relative to amine) in a round-bottom flask under inert atmosphere (

or -

Addition: Cool the solution to 0°C using an ice bath.

-

Reaction: Dissolve BFSC (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

-

Note: Slow addition controls the exotherm and prevents double-addition side products.[1]

-

-

Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The starting sulfonyl chloride (

) should disappear.[1] -

Workup:

-

Purification: The product often precipitates as a white solid upon concentration.[1] If oil remains, triturated with cold diethyl ether or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

QC Check:

-

1H NMR: Look for the hemiaminal proton (

) as a doublet or broad singlet around 6.0–6.5 ppm .[1] The aldehyde proton (

Protocol B: Dehydration to Functionalized Sultams

Target: The cyclic imine (benzisothiazole dioxide).[1]

Reagents:

-

Cyclic Hemiaminal (from Protocol A)

-

p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

-

Toluene (Reagent Grade)

Procedure:

-

Setup: Dissolve the cyclic hemiaminal in Toluene (0.1 M) in a flask equipped with a Dean-Stark trap and reflux condenser.

-

Catalysis: Add pTsOH (10 mol%).

-

Reflux: Heat to reflux (110°C) for 2–6 hours. Monitor water collection in the trap.

-

Completion: Reaction is complete when the hemiaminal spot disappears on TLC and a less polar spot (imine) appears.[1]

-

Workup: Cool to RT. Wash with saturated

(to remove acid catalyst).[1] Dry organic layer over

Protocol C: Suzuki-Miyaura Cross-Coupling (Post-Cyclization)

Target: Biaryl functionalization using the 4-Bromo handle.[1]

Reagents:

-

Brominated Sultam/Hemiaminal (1.0 equiv)

-

Aryl Boronic Acid (

) (1.5 equiv) - (0.05 equiv)

- (2M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Procedure:

-

Inerting: Charge a reaction vial with the bromide substrate, boronic acid, and Pd-catalyst. Evacuate and backfill with Argon (3 cycles).[1]

-

Solvation: Add degassed 1,4-Dioxane and 2M

. -

Reaction: Heat to 80–90°C for 4–12 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate and purify via column chromatography.[1]

Figure 2: Integrated workflow for library generation. The bromine handle allows for late-stage diversification.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Dry glassware thoroughly.[1] Use fresh reagent. |

| Mixture of Products | Incomplete Cyclization | The open-chain/cyclic forms exist in equilibrium.[1] Treat with mild acid (acetic acid) to drive cyclization to the hemiaminal.[1] |

| Tarry/Black Reaction | Aldehyde Polymerization | Keep temperature strictly at 0°C during addition.[1] Avoid strong bases (NaOH/KOH) in the first step; stick to Pyridine.[1] |

| No Reaction (Suzuki) | Catalyst Poisoning | The sulfur atom can coordinate Pd.[1] Use high-loading catalyst (5-10%) or switch to |

References

-

Reagent Profile: PubChem. 4-bromo-2-formylbenzene-1-sulfonyl chloride.[1][2] National Library of Medicine.[1] Available at: [Link]

-

General Sulfonamide Synthesis: Hinsberg Reaction. Wikipedia (General Organic Chemistry references).[1] Available at: [Link]

-

Sultam Synthesis Context: MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives. (Analogous chemistry for ortho-substituted sulfonyl chlorides). Available at: [Link]

-

Cyclization Mechanism: ResearchGate.[1] Synthesis of 3-hydroxy-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide derivatives. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Benzo-Fused Sultams via Reductive Cyclization of 2-Formyl Benzenesulfonyl Chlorides

Part 1: Executive Summary & Chemical Logic

The "Chameleon" Reagent in Drug Discovery

2-Formyl benzenesulfonyl chloride (FBSC) represents a unique class of bifunctional electrophiles . It contains two highly reactive centers: a "hard" sulfonyl chloride (

For medicinal chemists, the primary application of FBSC is not standard linear reductive amination, but rather the Reductive Cyclization to form 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides (Benzo-fused Sultams) .[1] These scaffolds are bioisosteres of isoindolinones and are privileged structures in inhibitors of carbonic anhydrase, HIV integrase, and calpain [1, 2].[1]

The Reactivity Paradox

Attempting a standard reductive amination (Aldehyde + Amine + Reductant

-

Kinetic Dominance: Primary amines react with

orders of magnitude faster than they condense with -

The Trap: Once the sulfonamide is formed, the nitrogen is positioned perfectly for an intramolecular attack on the aldehyde (5-exo-trig), forming a cyclic hemiaminal or imine.

-

The Solution: Instead of fighting this cascade, this protocol harnesses it. We utilize a Stepwise One-Pot Protocol where the sulfonamide is formed first, followed by acid-mediated cyclization and hydride reduction.

Part 2: Strategic Reaction Pathways

The following diagram illustrates the divergent pathways. The "Linear Reductive Amination" (Path A) is generally inaccessible without protection. Path B (Reductive Cyclization) is the thermodynamically and kinetically favored route described in this guide.

Figure 1: Reaction cascade for FBSC. The path to the Sultam relies on the rapid formation of the sulfonamide followed by reductive cyclization.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" One-Pot Reductive Cyclization

Best for: Synthesis of N-substituted benzo-fused sultams from primary amines.

Mechanism:

-

Sulfonylation: Amine attacks

center. -

Cyclization: Sulfonamide nitrogen attacks the pendant aldehyde.

-

Reduction: Hydride reduction of the resulting cyclic imine/hemiaminal.

Reagents:

-

Substrate: 2-Formyl benzenesulfonyl chloride (1.0 equiv)[1]

-

Amine: Primary amine (1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

-

Reductant: Sodium Borohydride (

) (2.0 equiv) or Sodium Triacetoxyborohydride ( -

Additive: Acetic Acid (AcOH) or Trifluoroacetic acid (TFA) (for the reduction step)[1]

Step-by-Step Methodology:

-

Preparation of Electrophile Solution:

-

Dissolve 2-formyl benzenesulfonyl chloride (1.0 equiv) in anhydrous DCM (

concentration). -

Cool the solution to

under an inert atmosphere (

-

-

Amine Addition (Sulfonylation):

-

Mix the primary amine (1.1 equiv) with DIPEA (1.2 equiv) in a separate vial with minimal DCM.

-

Add the amine/base mixture dropwise to the FBSC solution at

over 15 minutes. -

Checkpoint: Monitor by TLC/LCMS. The chloride is consumed rapidly (

min). You will observe the formation of the o-formyl sulfonamide intermediate.

-

-

Cyclization & Reduction:

-

Once the sulfonamide formation is complete, allow the mixture to warm to Room Temperature (RT).[1]

-

Option 1 (Standard): Add Ethanol (equal volume to DCM) to solubilize the borohydride.[1] Add

(2.0 equiv) portion-wise. Stir for 2–4 hours. -

Option 2 (For Sterically Hindered Amines): Add Acetic Acid (5–10 equiv) to protonate the aldehyde/imine, followed by

(2.0 equiv).[1] Stir overnight.

-

-

Work-up:

-

Purification:

Protocol B: Silane-Mediated Reductive Cyclization

Best for: Electron-deficient amines or when avoiding boron reagents.

Rationale: Ionic hydrogenation using silanes is milder and often superior for closing the sultam ring when the intermediate imine is unstable.

Step-by-Step Methodology:

-

Sulfonylation: Perform Step 1 and 2 from Protocol A (DCM,

, DIPEA). -

Solvent Swap (Optional but recommended): Evaporate DCM and redissolve the crude sulfonamide intermediate in Acetonitrile (MeCN) or Toluene.

-

Reductive Cyclization:

-

Mechanism Check: TFA promotes the cyclization to the sulfonyl-iminium ion, which is immediately reduced by the silane.

-

Work-up: Neutralize carefully with saturated

(gas evolution!) and extract with Ethyl Acetate.

Part 4: Data & Optimization Guide

Solvent & Reagent Compatibility Table

| Variable | Recommendation | Impact on Yield | Notes |

| Solvent (Step 1) | DCM, THF, DMF | High | DCM is preferred for solubility; DMF for polar amines.[1] |

| Base | DIPEA, Pyridine | High | Pyridine can act as a nucleophilic catalyst but DIPEA is cleaner.[1] |

| Reductant | Moderate-High | Fast, cheap.[1] Can reduce other functional groups (ketones).[2] | |

| Reductant | High | Best for difficult cyclizations.[1] Chemoselective. | |

| Temperature | Critical | High temp in Step 1 leads to dimerization/polymerization.[1] |

Troubleshooting Common Issues

-

Issue: Low yield of Sultam; presence of open-chain alcohol.

-

Cause: The sulfonamide formed, but the nitrogen failed to cyclize before the aldehyde was reduced to an alcohol.[1]

-

Fix: Ensure the cyclization step is encouraged before adding the strong reductant. Use Protocol B (TFA/Silane) or stir with mild acid (AcOH) for 1 hour before adding

.

-

-

Issue: Hydrolysis of Sulfonyl Chloride.

-

Cause: Wet solvents or old reagents.

-

Fix: FBSC degrades to the sulfonic acid (or cyclic sulfonate) rapidly. Use freshly opened bottles or re-crystallize the starting material.

-

Part 5: References

-

Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. Source: PubMed Central (PMC).[1] URL:[Link]

-

Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Source: PubMed. URL:[Link]

-

Synthesis of sultams and related compounds. Source: Organic Chemistry Portal.[3] URL:[Link][1]

-

Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Source: RSC Advances / NIH. URL:[Link]

Sources

Suzuki-Miyaura coupling conditions for 4-bromo-2-formylbenzene derivatives

An Application Guide to Suzuki-Miyaura Coupling: Strategic Synthesis of Biaryl Aldehydes from 4-Bromo-2-formylbenzene Derivatives

Introduction: The Strategic Value of Biaryl Aldehydes

In the landscape of modern organic synthesis, the construction of biaryl frameworks remains a cornerstone of drug discovery, agrochemical development, and materials science. Among these, biaryl aldehydes are particularly prized intermediates. The aldehyde moiety serves as a versatile synthetic handle for a myriad of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations, enabling rapid diversification of molecular scaffolds.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] Its appeal lies in its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its organoboron reagents.[2][3]

This guide focuses specifically on the Suzuki-Miyaura coupling of 4-bromo-2-formylbenzene derivatives. This class of substrate presents a unique set of challenges and opportunities. The presence of an electron-withdrawing formyl group can influence the reactivity of the aryl bromide, while its ortho position introduces steric considerations that demand careful optimization of the catalytic system. This document provides a detailed exploration of the mechanistic underpinnings, critical reaction parameters, a robust experimental protocol, and a troubleshooting guide to empower researchers in successfully synthesizing these valuable biaryl aldehydes.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle.[4][5] Understanding this cycle is paramount for rational troubleshooting and optimization. The process is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

-

Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the 4-bromo-2-formylbenzene derivative. This step forms a new Aryl-Palladium(II) intermediate, formally oxidizing the palladium center from the 0 to the +2 state.[5][6] The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[3]

-

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center.[6] A crucial prerequisite for this step is the activation of the organoboron species (e.g., boronic acid) by a base.[8][9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The final step involves the two organic groups on the palladium center coupling to form the new carbon-carbon bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Reaction: A Guide to Component Selection

The success of coupling 4-bromo-2-formylbenzene derivatives hinges on the judicious selection of four key components: the palladium source and its ligand, the base, the solvent, and the organoboron partner.

The Catalyst System: Palladium Source and Ligand

The combination of a palladium precursor and a supporting ligand is the heart of the catalytic system. The ligand stabilizes the palladium center, enhances its solubility, and critically, modulates its reactivity to promote the desired catalytic steps while suppressing side reactions.

-

Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][8][10] While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors require an initial in-situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or other components in the reaction mixture.

-

Ligands for a Challenging Substrate: The ortho-formyl group on the substrate introduces steric hindrance near the reaction center. Therefore, standard ligands like triphenylphosphine (PPh₃) may prove insufficient. The use of bulky and electron-rich ligands is often essential to facilitate both the oxidative addition and the reductive elimination steps.

-

Buchwald Ligands: This class of biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) is highly effective for coupling sterically hindered and electronically deactivated aryl halides.[11][12] Their bulk promotes the reductive elimination step, while their electron-donating nature accelerates the oxidative addition.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, creating highly active and stable catalysts.[13] They are particularly useful for challenging couplings, including those involving aryl chlorides, and can be effective for hindered substrates.[8][13]

-

The Role of the Base: Activating the Nucleophile

The base is not a mere spectator; it is an essential activator.[14] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[5][8]

-

Common Bases:

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, effective, and generally mild bases suitable for substrates with sensitive functional groups.[15] Sodium carbonate is a common choice.[10]

-

Phosphates (K₃PO₄): A slightly stronger base than carbonates, potassium phosphate is often employed for more challenging couplings, particularly with sterically hindered substrates.[5]

-

Hydroxides (NaOH, KOH): While effective, these strong bases can promote side reactions with the aldehyde functionality, such as aldol-type condensations, and should be used with caution.

-

Fluorides (KF, CsF): Fluoride ions have a high affinity for boron and can be effective activators, especially in anhydrous conditions. KF is a good choice to prevent the cleavage of base-labile groups like esters.[8][16]

-

The Solvent System: Creating the Right Environment

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Often, a mixture of an organic solvent and water is optimal.

-

Organic Solvents: Aprotic polar solvents are standard. Common choices include 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[1][17]

-

Aqueous Co-solvent: The addition of water is often beneficial. It helps dissolve the inorganic base, which can accelerate the reaction.[17] The ratio of organic solvent to water (e.g., 3:1, 4:1) can be a critical parameter to optimize.

A Validated Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-formylbenzaldehyde

This protocol provides a reliable starting point for the coupling of 4-bromo-2-formylbenzaldehyde with a representative arylboronic acid.

Materials:

-

4-Bromo-2-formylbenzaldehyde (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

-

SPhos (2-6 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Silica Gel

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-2-formylbenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst premix to the main reaction flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) species.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

-

Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate.[4][10]

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure biaryl aldehyde product.[18][19]

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Data Summary: Representative Reaction Conditions

The following table summarizes conditions that have been successfully applied to substrates similar to 4-bromo-2-formylbenzene, providing a valuable reference for reaction optimization.

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol / H₂O | Reflux | 86 | [10] |

| 4-Bromobenzaldehyde | Various Arylboronic acids | Pd/Ni(OH)₂ | K₂CO₃ | H₂O / EtOH | RT | >99 | [20] |

| Ortho-bromoaniline | Various Boronic esters | CataXCium A Pd G3 | K₂CO₃ | Dioxane / H₂O | 100 | 70-98 | [2] |

| 2-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / EtOH / H₂O | 100 | 95 | [21] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Inappropriate ligand/base combination for the substrate.4. Poor quality of boronic acid. | 1. Ensure a thoroughly inert atmosphere (N₂ or Ar).2. Use freshly degassed solvents.3. Screen alternative bulky ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄).4. Use fresh, high-purity boronic acid. |

| Protodeboronation | 1. Boronic acid degradation before coupling.2. Excess water or prolonged heating.3. Non-optimal pH. | 1. Use a slight excess (1.2-1.5 equiv) of the boronic acid.2. Minimize reaction time once the starting material is consumed.3. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.4. Try a milder base like KF.[16] |

| Homo-coupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Certain catalyst systems may favor this side reaction. | 1. Rigorously exclude oxygen through proper inert gas purging.2. Screen different palladium precursors or ligands. |

| Dehalogenation of Aryl Bromide | 1. Presence of reducing impurities.2. Catalyst system promotes hydrodehalogenation. | 1. Use purified reagents and solvents.2. Change the ligand or use a different palladium source. |

| Aldehyde Side Reactions (e.g., Aldol) | 1. Base is too strong (e.g., NaOH, KOH).2. Reaction temperature is too high. | 1. Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-2-formylbenzene derivatives is a highly effective method for accessing valuable biaryl aldehyde building blocks. Success relies on a rational approach to reaction design, acknowledging the steric and electronic nature of the substrate. By selecting highly active catalyst systems composed of bulky, electron-rich ligands, optimizing the base and solvent system to promote transmetalation while preserving the aldehyde, and employing rigorous inert atmosphere techniques, researchers can consistently achieve high yields of the desired products. This guide serves as a comprehensive resource to navigate the intricacies of this powerful transformation and accelerate the synthesis of complex molecules for a wide range of scientific applications.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Dai, X., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition. [Link]

-

Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. [Link]

-

Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]

-

Wang, D., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

-

Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

-

Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

KCIL Chemofarbe Group. (2023). Challenges In Suzuki Coupling Reaction. [Link]

-

ResearchGate. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]

-

Organic Syntheses. (2003). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

-

Nykaza, T. V., et al. (2018). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis. [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

-

Chemistry Channel. (2020). Suzuki Coupling. YouTube. [Link]

-

Marvin, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. [Link]

-

Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

-

Reddit. (2023). Struggling with Suzuki Reaction. [Link]

-

Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Professor Dave Explains. (2018). The Suzuki reaction. YouTube. [Link]

-

Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. wwjmrd.com [wwjmrd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Application Note: Late-Stage Functionalization via 4-Bromo-2-formylbenzene-1-sulfonyl chloride

[1]

Executive Summary

This guide details the application of 4-Bromo-2-formylbenzene-1-sulfonyl chloride (CAS: 134983-29-0 / Analogues) as a high-value "linchpin" reagent in late-stage functionalization (LSF) and fragment-based drug discovery (FBDD).[1]

Unlike standard sulfonyl chlorides, this reagent possesses three distinct reactive handles—a sulfonyl chloride , an aldehyde , and an aryl bromide —arranged in a specific geometric orientation.[1] This unique architecture allows researchers to transform simple amine-bearing drug fragments into complex, fused heterocyclic scaffolds (such as benzosultams and benzothiadiazines ) while retaining a handle for downstream diversification via cross-coupling.[1]

Key Applications

Chemical Strategy & Logic

The power of this reagent lies in the orthogonality of its functional groups. A successful campaign relies on a strict order of operations to avoid polymerization or self-quenching.[1]

The "Tri-Functional" Workflow

-

Handle A (Sulfonyl Chloride): The most reactive electrophile.[1] It must be engaged first by a nucleophile (typically a primary amine or hydrazine) to anchor the scaffold.[1]

-

Handle B (Aldehyde - Ortho): Positioned ortho to the sulfonyl group, it facilitates intramolecular cyclization.[1] Upon sulfonamide formation, the nitrogen atom is positioned perfectly to attack the aldehyde (often requiring reduction or condensation) to form 5- or 6-membered fused rings.[1]

-

Handle C (Bromine - Para): The "Late-Stage" handle.[1] It remains inert during the initial scaffold formation, serving as a dormant site for final diversification via Palladium-catalyzed cross-coupling.[1]

Figure 1: The divergent synthesis workflow.[1] The reagent acts as a linchpin, converting a linear amine into a fused heterocycle before final diversification.

Experimental Protocols

Protocol A: Scaffold Installation (Sulfonamide Formation)

Objective: Attach the linchpin to the amine-bearing drug fragment without affecting the aldehyde or bromide. Critical Parameter: Temperature control is vital.[1] Elevated temperatures can cause the sulfonamide nitrogen to condense with the aldehyde prematurely, leading to oligomers.

Materials:

-

4-Bromo-2-formylbenzene-1-sulfonyl chloride (1.1 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1]

Step-by-Step:

-

Preparation: Dissolve the Amine Substrate (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: This suppresses side reactions with the aldehyde.

-

Addition: Dissolve the Sulfonyl Chloride (1.1 mmol) in a minimal amount of DCM (1-2 mL) and add it dropwise to the amine solution over 10 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC/LC-MS. The aldehyde peak (CHO) should remain visible in NMR (~10 ppm) or LC-MS.[1]

-

Workup: Quench with saturated NH₄Cl. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Reductive Cyclization (Benzosultam Synthesis)

Objective: Cyclize the intermediate sulfonamide to form a 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (Benzosultam) . Mechanism: The sulfonamide nitrogen attacks the aldehyde to form a transient imine/iminium species, which is immediately reduced by NaBH₄.

Materials:

-

Intermediate Sulfonamide (from Protocol A)[1]

-

Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

-

Methanol (MeOH) or Ethanol (EtOH)[1]

-

Optional: Acetic Acid (catalytic)[1]

Step-by-Step:

-

Solubilization: Dissolve the Intermediate Sulfonamide (1.0 mmol) in MeOH (10 mL).

-

Activation (Optional): If the cyclization is slow, add a catalytic amount of acetic acid to promote imine formation.[1] Stir for 30 mins.

-

Reduction: Cool to 0°C. Add NaBH₄ (2.0 mmol) portion-wise. Caution: Gas evolution (H₂).

-

Completion: Stir at RT for 2-4 hours. The reaction converts the C=O (aldehyde) and S-NH (sulfonamide) into a cyclic C-N bond.[1]

-

Workup: Quench with water. Evaporate MeOH. Extract aqueous phase with EtOAc.[1]

-

Result: You now have a stable, fused bicyclic scaffold with a bromine handle.[1]

-

Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the aryl bromide. Because the sulfonamide/sultam core is already established, this step allows for "analoging" the periphery of the molecule.

Materials:

-

Benzosultam Scaffold (1.0 equiv)[1]

-

Boronic Acid/Ester (1.5 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

-

1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

-

Setup: In a microwave vial or sealed tube, combine the Scaffold, Boronic Acid, K₂CO₃, and Pd catalyst.

-

Solvent: Add degassed Dioxane/Water mixture.[1]

-

Reaction: Heat to 80-100°C (or microwave at 110°C for 30 mins).

-

Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.[1] Concentrate and purify via HPLC or Prep-TLC.

Data Summary & Troubleshooting

| Parameter | Optimal Condition | Consequence of Deviation |

| Solvent (Step 1) | DCM or THF (Anhydrous) | Protic solvents (MeOH) may form acetals with the aldehyde or react with SO₂Cl.[1] |

| Temperature (Step 1) | 0°C → RT | >40°C promotes premature oligomerization of the aldehyde/amine.[1] |

| Stoichiometry (Step 2) | 2.0 equiv NaBH₄ | Insufficient reducing agent leaves unreacted imine (unstable).[1] |

| Catalyst (Step 3) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(OAc)₂ may require specific ligands; dppf is robust for aryl bromides.[1] |

Mechanistic Pathway: Benzosultam Formation[1]

Figure 2: Mechanism of reductive cyclization.[1] The proximity of the sulfonamide nitrogen to the aldehyde drives the formation of the 5-membered sultam ring.

References

-

Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides.

- Context: Describes the reaction of 2-aminobenzenesulfonamides with aldehydes, which is the inverse of the strategy described here but establishes the stability of the benzothiadiazine core.

- Source:Journal of Medicinal Chemistry.

-

[1]

-

Late-Stage Functionaliz

-

Suzuki–Miyaura Coupling of Sulfonamides.

- Context: Confirms that aryl bromides bearing sulfonamide groups are competent partners in Suzuki couplings without poisoning the c

- Source:RSC Advances.

-

[1]

-

PubChem Compound Summary: 4-Bromo-2-formylbenzene-1-sulfonyl chloride. [1]

Sources

- 1. PubChemLite - 4-bromo-2-formylbenzene-1-sulfonyl chloride (C7H4BrClO3S) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: One-Pot Synthesis of Benzo-Fused Sultams from 2-Formyl Benzenesulfonyl Chlorides

Executive Summary

This application note details a robust, one-pot reductive cyclization protocol for the synthesis of

Benzo-fused sultams are critical pharmacophores in medicinal chemistry, serving as bioisosteres for isoindolinones and

Chemical Basis & Reaction Mechanism[1][2][3]

The transformation relies on a cascade sulfonylation-condensation-reduction sequence. The starting material, 2-formylbenzenesulfonyl chloride (1 ), contains two electrophilic sites: the highly reactive sulfonyl chloride and the moderately reactive aldehyde.

Mechanistic Pathway[1][2][3][4][5][6]

-

Chemoselective Sulfonylation: The primary amine (

) preferentially attacks the sulfonyl chloride sulfur atom (harder electrophile) over the aldehyde, releasing HCl and forming the sulfonamide intermediate (2) . -

Intramolecular Condensation: The sulfonamide nitrogen, though less nucleophilic than the initial amine, is positioned ideally for a 5-exo-trig cyclization onto the pendant aldehyde. This reversible reaction forms a cyclic imine (3) (or N-sulfonyl imine) and water.

-

Reductive Stabilization: The in situ addition of a hydride source (e.g., Sodium Borohydride,

) irreversibly reduces the C=N bond of the cyclic imine, locking the structure into the final sultam (4) .

Diagram 1: Reaction Mechanism

Caption: Cascade mechanism converting 2-formylbenzenesulfonyl chloride to sultam via sulfonamide and imine intermediates.

Experimental Protocol

Reagents & Materials

-

Substrate: 2-Formylbenzenesulfonyl chloride (CAS: 10130-89-9). Note: If not commercially available, prepare fresh from Sodium 2-formylbenzenesulfonate via

reflux. -

Amine: Primary amine (1.0 - 1.1 equiv).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 equiv). -

Reducing Agent: Sodium Borohydride (

) (1.5 - 2.0 equiv). -

Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH). THF is preferred for the first step to avoid acetal formation.

Step-by-Step Methodology

Step 1: Sulfonamide Formation

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the RBF with 2-formylbenzenesulfonyl chloride (1.0 mmol, 204 mg) and anhydrous THF (5 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Add Triethylamine (1.2 mmol, 167 µL) followed by the dropwise addition of the Primary Amine (1.0 mmol) dissolved in THF (1 mL).

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for an additional 1-2 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting sulfonyl chloride (

) should disappear, and a more polar sulfonamide spot (

-

Step 2: Cyclization & Reduction

5. Preparation: Once Step 1 is complete, cool the mixture back to 0 °C .

6. Reduction: Add Sodium Borohydride (

- Note: If using THF, add a small amount of MeOH (1 mL) to activate the borohydride, or use ethanol as a co-solvent.

- Completion: Stir at RT for 2–4 hours.

- Checkpoint: TLC should show the conversion of the sulfonamide intermediate to the sultam product (often slightly less polar than the sulfonamide due to ring closure).

Step 3: Workup & Purification [1]

8. Quench: Carefully quench the reaction with saturated

Diagram 2: Experimental Workflow

Caption: Operational workflow for the one-pot synthesis of sultams.

Scope & Strategic Considerations

Substrate Scope (Representative Data)

The following table summarizes expected yields based on the amine nucleophile, derived from standard reductive amination efficiencies on this scaffold.

| Entry | Amine Type | R-Group | Yield (%) | Notes |

| 1 | Benzyl | 85-92 | Excellent conversion; very stable intermediate. | |

| 2 | Alkyl (Linear) | 80-88 | Clean reaction; minimal steric hindrance. | |

| 3 | Alkyl (Branched) | 70-78 | Slightly slower cyclization due to sterics. | |

| 4 | Aryl | 60-70 | Aniline nucleophilicity is lower; requires longer Step 1. | |

| 5 | Allyl | 82-88 | Compatible with |

Troubleshooting & Optimization (Self-Validating)

-

Instability of Starting Material: 2-Formylbenzenesulfonyl chloride is moisture-sensitive. If the starting material appears as a sticky gum or shows carboxylic acid peaks in NMR, re-synthesize it from Sodium 2-formylbenzenesulfonate (reflux in

for 3h, remove -

Incomplete Cyclization: If the intermediate sulfonamide persists (Step 2), the imine formation might be slow. Add a catalytic amount of acid (e.g., p-TsOH or Acetic Acid) before adding the reducing agent to drive the equilibrium toward the imine.

-

Over-Reduction:

is generally mild and will not reduce the sulfonamide

References

-

Preparation of 2-Formylbenzenesulfonyl Chloride

-

Sultam Synthesis & Bioactivity

-

Review of Sultam Synthesis:

-

Benzothiadiazine Synthesis (Related 6-membered sultam):

-

-

Reductive Amination Methodologies

-

General Reductive Amination Protocol:

-

Sources

Preventing hydrolysis of 4-Bromo-2-formylbenzene-1-sulfonyl chloride during storage

Welcome to the technical support hub for 4-Bromo-2-formylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the hydrolysis of this valuable reagent during storage. By understanding the underlying chemical principles and adopting rigorous handling techniques, you can ensure the integrity and reactivity of your compound for successful experimental outcomes.

Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides

4-Bromo-2-formylbenzene-1-sulfonyl chloride is a highly reactive bifunctional molecule, prized for its ability to introduce a brominated and formylated aryl sulfonyl moiety. However, the sulfonyl chloride group is exceptionally susceptible to nucleophilic attack, with water being a prevalent and potent nucleophile in the laboratory environment.

The Mechanism of Hydrolysis

The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the sulfur atom.[1] Water acts as the nucleophile, attacking the electrophilic sulfur center and leading to the displacement of the chloride leaving group. This irreversible reaction yields the corresponding and often undesired 4-bromo-2-formylbenzenesulfonic acid.

dot graph HydrolysisMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Hydrolysis of 4-Bromo-2-formylbenzene-1-sulfonyl chloride.

This degradation pathway is significant because:

-

Loss of Reactivity: The resulting sulfonic acid is unreactive in reactions where the sulfonyl chloride is intended to act as an electrophile (e.g., sulfonamide or sulfonate ester formation).[2]

-

Compromised Yields: The presence of the hydrolyzed impurity reduces the molar equivalence of the active reagent, leading to lower than expected product yields.[3]

-

Complicated Purifications: The sulfonic acid byproduct can complicate the purification of the desired product, often requiring additional chromatographic or extraction steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my 4-Bromo-2-formylbenzene-1-sulfonyl chloride has undergone hydrolysis?

A1: The most common indicators of hydrolysis include:

-

Physical Appearance: The compound may change from a free-flowing solid to a clumpy or sticky solid due to the presence of the hygroscopic sulfonic acid.

-

Decreased Performance in Reactions: A noticeable decrease in reaction yield or the complete failure of a reaction where the sulfonyl chloride is a key reagent is a strong indicator of degradation.[3]

-

Analytical Evidence: Analysis by NMR may show the appearance of new peaks corresponding to the sulfonic acid, and a change in the integration values of the desired compound. On a TLC plate, a new, more polar spot may appear that corresponds to the sulfonic acid.[3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize hydrolysis, 4-Bromo-2-formylbenzene-1-sulfonyl chloride should be stored in a cool, dry, and dark place.[4] Specifically:

-

Temperature: Refrigeration (2-8 °C) or freezing (-20 °C) is highly recommended to slow the rate of any potential degradation reactions.[5][6]

-

Atmosphere: The compound should be stored under an inert atmosphere, such as dry nitrogen or argon, to displace moisture-laden air.[7][8][9]

-

Container: Use a tightly sealed container with a secure, non-reactive cap. For long-term storage, consider a container with a PTFE-lined cap to ensure a good seal.[10]

Q3: Is it sufficient to just store the bottle in a desiccator?

A3: While a desiccator is a good practice for storing many moisture-sensitive reagents, it may not be sufficient on its own for a highly reactive compound like a sulfonyl chloride.[11] Every time the desiccator is opened, it is exposed to ambient moisture.[12] For optimal protection, the primary container should be purged with an inert gas before sealing and then placed in a desiccator.[13]

Q4: How can I handle the compound to minimize exposure to moisture during an experiment?

A4: Proper handling technique is critical.[14]

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glovebox or glove bag with a dry, inert atmosphere.[15][16]

-

Quick Weighing: If a glovebox is not available, weigh the required amount of the compound quickly in a dry, draft-free area. Have all other reagents and solvents ready to minimize the time the compound is exposed to the atmosphere.

-

Inert Gas Blanket: When adding the solid to a reaction vessel, do so under a positive pressure of nitrogen or argon.

Troubleshooting Guide: Diagnosing and Mitigating Hydrolysis

This guide provides a systematic approach to identifying and addressing potential hydrolysis of your 4-Bromo-2-formylbenzene-1-sulfonyl chloride.

dot graph TroubleshootingWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for suspected hydrolysis.

Quantitative Data Summary

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | -20°C to 8°C | Reduces the kinetic rate of hydrolysis.[5][6] |

| Storage Atmosphere | Dry Nitrogen or Argon | Displaces atmospheric moisture, preventing contact with the reagent.[7][8][9] |

| Container Seal | Tightly sealed, PTFE-lined cap | Provides a physical barrier against moisture ingress.[10] |

| Handling Environment | Inert atmosphere (Glovebox) | Minimizes exposure to atmospheric oxygen and water vapor.[15][16] |

Experimental Protocols

Protocol 1: Proper Storage of a New Bottle of 4-Bromo-2-formylbenzene-1-sulfonyl chloride

-

Preparation: Before opening the new bottle, have a source of dry nitrogen or argon ready with a needle adapter. Also, prepare a desiccator with fresh, active desiccant (e.g., silica gel, calcium sulfate).[17][18]

-

Inert Gas Purge: In a fume hood, carefully open the bottle. Insert a needle connected to the inert gas line into the headspace of the bottle, and have a second, wider-gauge needle as an outlet.

-

Flushing: Gently flush the headspace with the inert gas for 1-2 minutes to displace any ambient air.

-

Sealing: Remove the needles and immediately and tightly seal the bottle cap. For added security, wrap the cap and neck of the bottle with Parafilm.

-

Storage: Place the sealed bottle inside a desiccator.[12] Store the desiccator in a freezer at -20°C.

Protocol 2: Aliquoting the Reagent for Experimental Use

-

Environment: Perform this procedure in a glovebox under an inert atmosphere for best results.[15][16] If a glovebox is unavailable, work quickly and efficiently in a fume hood with minimal air drafts.

-

Temperature Equilibration: Remove the sealed bottle from the freezer and allow it to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold bottle surface.

-

Inert Gas Blanket: Once at room temperature, open the bottle under a positive pressure of dry nitrogen or argon.

-

Aliquoting: Quickly weigh the desired amount of the solid into a tared, dry vial.

-

Resealing: Immediately reseal the stock bottle, purge the headspace with inert gas as described in Protocol 1, and return it to the freezer.

-

Use: Use the aliquoted amount immediately in your reaction.

References

- Vertex AI Search. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.

- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- BenchChem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.

- Drytech. (n.d.). Chemical Processing Storage.

- WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.

- Thermo Fisher Scientific. (n.d.). Texas Red Sulfonyl Chloride.

- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.

- ResearchGate. (2024). Principles of Inert Atmosphere Storage.

- Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.

- Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types.

- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.

- Fisher Scientific. (n.d.). Lab Desiccants and Drying Agents.

- BenchChem. (n.d.). Managing air and moisture sensitivity of reagents.

- Air Products. (n.d.). The Importance of Inerting.

- Jacomex. (n.d.). Inert Gas Glove Box.

- Sciencemadness.org. (2025). How do you store chemicals in inert gas?.

- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]

- 9. airproducts.ie [airproducts.ie]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. desiccantpak.com [desiccantpak.com]

- 13. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Inert Gas Glove Box [jacomex.com]

- 17. edcosupply.com [edcosupply.com]

- 18. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]

A Comparative Guide for Synthetic Chemists: 4-Bromo-2-formylbenzene-1-sulfonyl Chloride vs. 4-Bromobenzenesulfonyl Chloride

In the strategic design of synthetic routes, particularly within drug discovery and materials science, the choice of reagent can profoundly influence reaction efficiency, yield, and the potential for subsequent molecular elaboration. This guide offers a detailed comparative analysis of two key sulfonylating agents: the functionally complex 4-bromo-2-formylbenzene-1-sulfonyl chloride and the foundational 4-bromobenzenesulfonyl chloride. We will explore their reactivity, delving into the electronic and steric factors that differentiate them, and provide actionable experimental protocols for their application.

Introduction: The Role of Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides are powerful electrophiles, prized for their ability to react with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing linkages. The reactivity of the sulfonyl chloride moiety (-SO₂Cl) is critically modulated by the substituents on the appended aromatic ring. This guide focuses on how the presence of an ortho-formyl group alters the chemical behavior of a standard 4-bromobenzenesulfonyl chloride framework.

Structural and Electronic Analysis

The core structural difference is the introduction of a formyl (-CHO) group at the C2 position, ortho to the sulfonyl chloride. This single modification creates a cascade of electronic and steric consequences.

4-Bromobenzenesulfonyl Chloride: The Benchmark

This is a widely used reagent for introducing the "brosyl" group in synthetic chemistry.[1] The para-bromo substituent is moderately electron-withdrawing through induction, which enhances the electrophilicity of the sulfonyl sulfur atom, making it susceptible to nucleophilic attack.[2] While bromine has lone pairs that can participate in resonance, its inductive effect is more dominant in this context.[3][4]

4-Bromo-2-formylbenzene-1-sulfonyl Chloride: The Activated, Bifunctional Reagent

The addition of the formyl group at the ortho position introduces two significant changes:

-

Electronic Activation : The formyl group is a potent electron-withdrawing group, acting through both induction and resonance.[5] This effect synergizes with the bromo substituent, making the aromatic ring highly electron-deficient. Consequently, the sulfonyl sulfur in this molecule is rendered significantly more electrophilic than in its non-formylated counterpart.

-

Steric Influence : The ortho-formyl group introduces steric bulk in the immediate vicinity of the reaction center, which can hinder the approach of nucleophiles.[6]

Table 1: Comparative Properties of the Sulfonyl Chlorides

| Property | 4-Bromobenzenesulfonyl Chloride | 4-Bromo-2-formylbenzene-1-sulfonyl Chloride |

| CAS Number | 98-58-8[2] | 165942701 (from CID)[7] |

| Molecular Formula | C₆H₄BrClO₂S[2] | C₇H₄BrClO₃S[7] |

| Key Substituents | 4-Bromo | 4-Bromo, 2-Formyl |

| Net Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing[8] |

| Predicted Sulfur Electrophilicity | High | Very High |

| Steric Hindrance at Sulfur | Low | Moderate |

| Additional Functionality | None | Aldehyde (Formyl group) |

Reactivity Deep Dive: Electronics vs. Sterics

The practical reactivity of these compounds in a typical sulfonamide formation is a classic case of competing electronic and steric effects.

The Electronic Driving Force

The powerful electron-withdrawing nature of the ortho-formyl group in 4-bromo-2-formylbenzene-1-sulfonyl chloride leads to a more electron-poor sulfur center. This heightened electrophilicity is expected to accelerate the rate of nucleophilic attack. For reactions with less reactive amines or under milder conditions, this electronic activation can be a significant advantage, potentially leading to faster reactions and higher conversions.

The Steric Impediment

Conversely, the physical presence of the ortho-formyl group can block the trajectory of an incoming nucleophile, an effect known as steric hindrance. This is particularly relevant when using bulky nucleophiles (e.g., secondary amines with large substituents). In such cases, the steric clash can slow the reaction rate, potentially negating the benefit of electronic activation.

Interestingly, studies on other ortho-substituted arenesulfonyl chlorides have occasionally revealed a counterintuitive rate acceleration.[9][10] This phenomenon is sometimes attributed to the ortho group locking the sulfonyl chloride into a more reactive conformation.[9] Whether the ortho-formyl group exhibits this "positive steric effect" would require specific kinetic studies.

Performance in Application: A Data-Informed Perspective

While a direct comparative kinetic study between these two exact molecules is not prominently available, we can construct a reliable performance profile based on extensive data for analogous transformations.

Table 2: Predicted Performance in Sulfonamide Synthesis

| Parameter | 4-Bromobenzenesulfonyl Chloride | 4-Bromo-2-formylbenzene-1-sulfonyl Chloride | Rationale |

| Rate with Small Amines | Moderate | Fast | Electronic activation is the dominant factor. |

| Rate with Bulky Amines | Moderate to Slow | Slow | Steric hindrance becomes rate-limiting. |

| Yields | Generally high under standard conditions.[11] | High, but may require more careful optimization to avoid side reactions. | |

| Moisture Sensitivity | Moisture-sensitive; hydrolyzes to sulfonic acid.[12][13] | Highly moisture-sensitive due to enhanced electrophilicity. | |

| Chemoselectivity | Monofunctional electrophile. | Bifunctional; potential for aldehyde chemistry must be considered. |

The key takeaway is that 4-bromo-2-formylbenzene-1-sulfonyl chloride is not just a more reactive version of 4-bromobenzenesulfonyl chloride; it is a bifunctional building block. The formyl group can serve as a synthetic handle for a variety of subsequent transformations, such as:

-

Reductive amination to install a secondary amine.

-

Oxidation to a carboxylic acid.

-

Wittig olefination to form an alkene.

-

Grignard addition to create a secondary alcohol.

This dual functionality allows for the rapid construction of molecular complexity from a single reagent.

Experimental Protocols and Workflows

The following is a robust, field-tested protocol for the synthesis of sulfonamides, applicable to both reagents with minor considerations.

General Protocol for Sulfonamide Formation

This procedure details the standard coupling of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[14]

Workflow Diagram (DOT Language)

Caption: Standard workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the sulfonyl chloride (1.05 equivalents), either neat in portions or as a solution in anhydrous DCM, dropwise to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 2 to 12 hours.

-

Aqueous Work-up: Quench the reaction by adding 1M aqueous HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by continuous TLC monitoring. A successful reaction is indicated by the complete consumption of the limiting reagent (amine) and the clean formation of a single, new product spot. The structure and purity of the final compound must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Guide Conclusion and Strategic Recommendations

The choice between these two reagents is a strategic one, dictated by the specific goals of the synthesis.

-